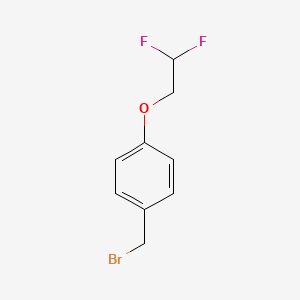

4-(2,2-Difluoroethoxy)benzyl bromide

Description

4-(2,2-Difluoroethoxy)benzyl bromide (C₉H₈BrF₂O, molecular weight 251.07 g/mol) is a halogenated aromatic compound featuring a benzyl bromide core substituted with a 2,2-difluoroethoxy group at the para position. The difluoroethoxy group imparts significant electron-withdrawing effects, influencing the compound’s reactivity and stability. This structural motif is critical in pharmaceutical and agrochemical synthesis, where benzyl bromides often serve as alkylating agents or intermediates in cross-coupling reactions.

Properties

IUPAC Name |

1-(bromomethyl)-4-(2,2-difluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZITLMYGULIBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)OCC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(2,2-Difluoroethoxy)benzyl bromide typically involves the bromination of the corresponding benzyl alcohol. One common method is the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under reflux conditions. The reaction is catalyzed by benzoyl peroxide. The general reaction scheme is as follows:

Bromination: The benzyl alcohol is treated with N-bromosuccinimide in the presence of benzoyl peroxide in carbon tetrachloride at reflux temperature.

Debromination: The resulting polybrominated mixture is then debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromide.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can convert the bromide to the corresponding benzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include benzaldehyde and benzoic acid derivatives.

Reduction: The major product is the corresponding benzyl alcohol.

Scientific Research Applications

4-(2,2-Difluoroethoxy)benzyl bromide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules for studying biological processes.

Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)benzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. This reactivity is utilized in various synthetic applications to introduce the 2,2-difluoroethoxybenzyl group into target molecules.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key differences between 4-(2,2-Difluoroethoxy)benzyl bromide and its analogs:

Reactivity and Electronic Effects

- Electron-Withdrawing Effects: The 2,2-difluoroethoxy group in this compound enhances the electrophilicity of the benzyl bromide compared to non-fluorinated analogs (e.g., 4-ethoxybenzyl bromide). This accelerates nucleophilic substitution reactions but may reduce shelf life due to hydrolysis sensitivity .

- Comparison with Fluorinated Analogs: 4-Fluorobenzyl bromide: Lacks the ethoxy group, resulting in lower steric hindrance and faster reactivity in alkylations but reduced selectivity .

Biological Activity

4-(2,2-Difluoroethoxy)benzyl bromide, with the CAS number 1184195-23-0, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a difluoroethoxy group, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H8BrF2O

- Molecular Weight : 251.06 g/mol

The presence of the difluoroethoxy group is significant as it may enhance the compound's lipophilicity and alter its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, potentially including enzymes and receptors involved in critical cellular pathways. The difluoroethoxy moiety may facilitate enhanced binding affinity due to increased hydrophobic interactions.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to metabolic pathways, impacting cellular functions.

- Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways and cellular responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that halogenated benzyl derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial potential (in vitro) | |

| Related halogenated compounds | Antibacterial effects against Gram-positive bacteria |

Anticancer Potential

The compound's structure suggests possible anticancer activity. Preliminary studies on structurally related compounds have demonstrated efficacy in inhibiting tumor cell proliferation through apoptosis induction or cell cycle arrest.

| Study Focus | Results | Reference |

|---|---|---|

| Inhibition of cancer cell lines | Significant reduction in cell viability at specific concentrations | |

| Mechanism of action | Induction of apoptosis via mitochondrial pathway |

Case Studies

-

In Vitro Studies on Cancer Cell Lines

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Cell Line IC50 (µM) Mechanism MCF-7 (Breast) 15 Apoptosis induction HeLa (Cervical) 10 Cell cycle arrest -

Antimicrobial Efficacy Assessment

- Another study assessed the antimicrobial properties against common pathogens. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.